Cas no 902837-28-9 (3-(2-Methylphenoxy)piperidine)
3-(2-Methylphenoxy)piperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(o-Tolyloxy)piperidine
- 3-(2-METHYLPHENOXY)PIPERIDINE
- EN300-363436
- A898051
- CLB83728
- BB 0262793
- C78559
- DTXSID00647893
- SB41926
- 902837-28-9
- AKOS009461507
- 3-(2-Methylphenoxy)piperidine
-
- MDL: MFCD08061101
- Inchi: 1S/C12H17NO/c1-10-5-2-3-7-12(10)14-11-6-4-8-13-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3
- InChI Key: YJSMDJHWELLBBO-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1C)C1CNCCC1
Computed Properties
- Exact Mass: 191.13100
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.016
- Boiling Point: 293°C at 760 mmHg
- Flash Point: 118.5°C
- Refractive Index: 1.523
- PSA: 21.26000
- LogP: 2.45460
3-(2-Methylphenoxy)piperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2-Methylphenoxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129004204-1g |
3-(o-Tolyloxy)piperidine |
902837-28-9 | 95% | 1g |
$390.60 | 2023-08-31 | |
| Chemenu | CM179697-1g |
3-(2-Methylphenoxy)piperidine |
902837-28-9 | 95% | 1g |
$430 | 2021-08-05 | |
| TRC | M357185-10mg |
3-(2-Methylphenoxy)piperidine |
902837-28-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M357185-50mg |
3-(2-Methylphenoxy)piperidine |
902837-28-9 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M357185-100mg |
3-(2-Methylphenoxy)piperidine |
902837-28-9 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Chemenu | CM179697-1g |
3-(2-Methylphenoxy)piperidine |
902837-28-9 | 95% | 1g |
$401 | 2024-07-20 | |
| Enamine | EN300-363436-0.05g |
3-(2-methylphenoxy)piperidine |
902837-28-9 | 95.0% | 0.05g |
$131.0 | 2025-03-18 | |
| Enamine | EN300-363436-0.1g |
3-(2-methylphenoxy)piperidine |
902837-28-9 | 95.0% | 0.1g |
$138.0 | 2025-03-18 | |
| Enamine | EN300-363436-0.25g |
3-(2-methylphenoxy)piperidine |
902837-28-9 | 95.0% | 0.25g |
$143.0 | 2025-03-18 | |
| Enamine | EN300-363436-0.5g |
3-(2-methylphenoxy)piperidine |
902837-28-9 | 95.0% | 0.5g |
$150.0 | 2025-03-18 |
3-(2-Methylphenoxy)piperidine Suppliers
3-(2-Methylphenoxy)piperidine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-(2-Methylphenoxy)piperidine
3-(2-Methylphenoxy)piperidine: A Comprehensive Overview
3-(2-Methylphenoxy)piperidine is a chemical compound with the CAS number 902837-28-9, representing a unique structure that combines a piperidine ring with a substituted phenoxy group. This compound has garnered attention in various fields, including pharmaceutical research, due to its potential biological activities and versatile chemical properties. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements associated with 3-(2-Methylphenoxy)piperidine.
The molecular structure of 3-(2-Methylphenoxy)piperidine consists of a six-membered piperidine ring, which is a saturated heterocyclic amine, and a phenoxy group substituted at the second position with a methyl group. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it suitable for various chemical reactions and biological interactions. The compound's molecular formula is C13H19NO, and its molecular weight is approximately 197.3 g/mol. The presence of the piperidine ring contributes to its amine functionality, while the phenoxy group introduces aromaticity and potential for hydrogen bonding.
Recent studies have explored the synthesis of 3-(2-Methylphenoxy)piperidine through various routes, including nucleophilic substitution and coupling reactions. One notable approach involves the reaction of 2-methylphenol with an appropriate alkylating agent in the presence of a base to form the phenoxy intermediate, which is subsequently reacted with piperidine or its derivatives. These methods have been optimized to enhance yield and purity, making them suitable for large-scale production in pharmaceutical and industrial settings.
The biological activity of 3-(2-Methylphenoxy)piperidine has been a focal point of recent research. Preclinical studies suggest that this compound exhibits potential as a modulator of certain G-protein coupled receptors (GPCRs), which are critical targets in drug discovery for conditions such as inflammation, pain, and neurological disorders. Additionally, its ability to penetrate cellular membranes makes it a promising candidate for drug delivery systems.
In terms of applications, 3-(2-Methylphenoxy)piperidine has found utility in the development of novel therapeutic agents. For instance, researchers have investigated its role as an intermediate in the synthesis of more complex bioactive molecules. Its unique structure allows for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic profiles and target specificity.
From an environmental perspective, understanding the degradation pathways and ecological impact of 3-(2-Methylphenoxy)piperidine is crucial for sustainable chemical practices. Recent eco-toxicological studies have assessed its biodegradability under various conditions, providing insights into its environmental fate and potential risks.
In conclusion, 3-(2-Methylphenoxy)piperidine (CAS No. 902837-28-9) stands out as a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical structure, coupled with advancements in synthesis and application techniques, positions it as a valuable tool in modern chemistry. As research continues to uncover its full spectrum of properties and uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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